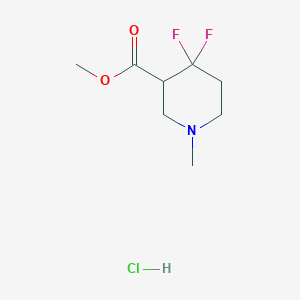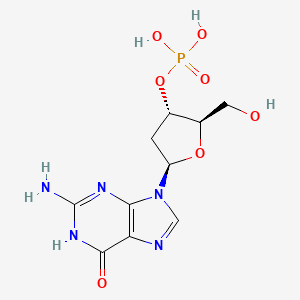
2'-Deoxyguanosine 3'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxyguanosine monophosphate (3’-dGMP) is a nucleotide analog that plays a crucial role in various biochemical processes. It is structurally similar to guanosine monophosphate but lacks an oxygen atom at the 3’ position of the ribose sugar. This modification makes 3’-dGMP a valuable tool in molecular biology and biochemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-dGMP typically involves the chemical modification of guanosine monophosphate. One common method is the selective deoxygenation of the ribose sugar at the 3’ position. This process often requires the use of specific reagents and catalysts to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of 3’-dGMP can be achieved through enzymatic methods, which are more environmentally friendly and cost-effective compared to traditional chemical synthesis. Enzymatic synthesis involves the use of specific enzymes that catalyze the formation of 3’-dGMP from precursor molecules under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3’-dGMP can undergo various chemical reactions, including:
Oxidation: The oxidation of 3’-dGMP can lead to the formation of oxidized nucleotides, which are important in studying oxidative stress and DNA damage.
Reduction: Reduction reactions can modify the nucleotide, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-dGMP can produce 8-oxo-3’-dGMP, a marker of oxidative DNA damage .
Scientific Research Applications
3’-dGMP has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: 3’-dGMP is employed in studies of DNA replication and repair, as well as in the investigation of nucleotide metabolism.
Medicine: It serves as a model compound in the development of antiviral and anticancer drugs.
Industry: 3’-dGMP is used in the production of diagnostic reagents and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of 3’-dGMP involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This interference can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. The molecular targets and pathways affected by 3’-dGMP include those involved in DNA replication, repair, and transcription .
Comparison with Similar Compounds
Similar Compounds
Deoxyguanosine monophosphate (dGMP): Similar to 3’-dGMP but with an oxygen atom at the 3’ position.
Deoxyadenosine monophosphate (dAMP): Another nucleotide analog with a different base.
Deoxycytidine monophosphate (dCMP): A nucleotide analog with cytosine as the base
Uniqueness of 3’-dGMP
3’-dGMP is unique due to its specific structural modification, which makes it a valuable tool for studying the effects of nucleotide analogs on biological processes. Its ability to interfere with nucleic acid synthesis and metabolism sets it apart from other similar compounds .
Properties
CAS No. |
6220-62-8 |
|---|---|
Molecular Formula |
C10H14N5O7P |
Molecular Weight |
347.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 |
InChI Key |
QQMSZHORHNORLP-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


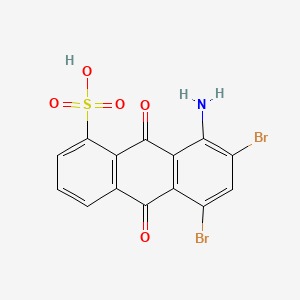
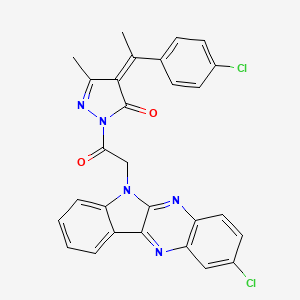

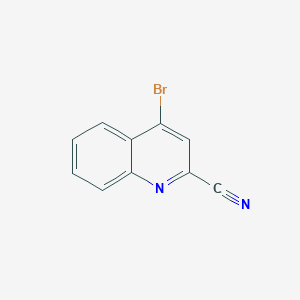
![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
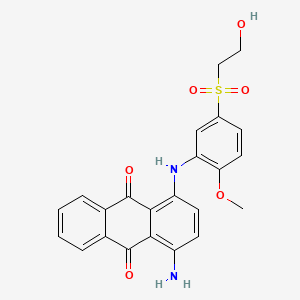
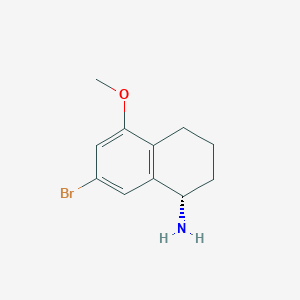
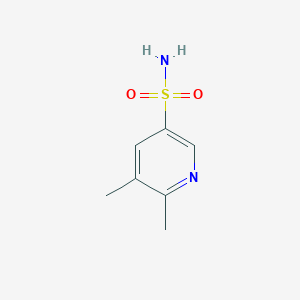

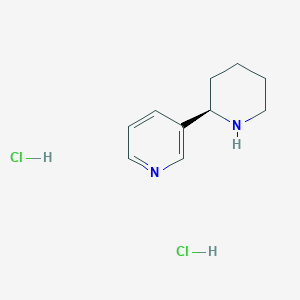
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
